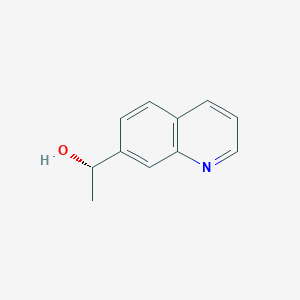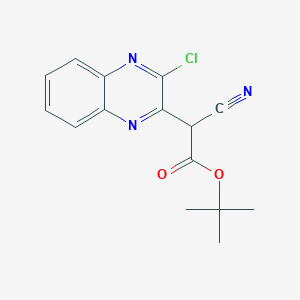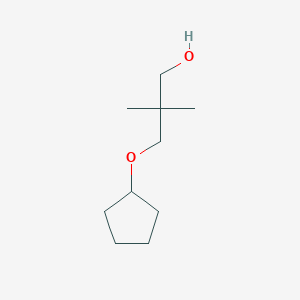
3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol is an organic compound with a unique structure that includes a cyclopentyl group attached to an oxygen atom, which is further connected to a 2,2-dimethylpropan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol typically involves the alkylation of 3-hydroxy-2,2-dimethylpropan-1-ol with cyclopentyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetone. The reaction conditions usually require heating to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase transfer catalysts can enhance the efficiency of the reaction, making it more suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopentyloxy)-4-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a dimethylpropan-1-ol backbone.
3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridinyl)-4-methoxybenzamide: Contains additional functional groups that confer different chemical properties.
Uniqueness
3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol is unique due to its specific combination of a cyclopentyloxy group and a 2,2-dimethylpropan-1-ol backbone. This structure provides distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H20O2 |
|---|---|
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
3-cyclopentyloxy-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-10(2,7-11)8-12-9-5-3-4-6-9/h9,11H,3-8H2,1-2H3 |
Clave InChI |
SGDYLWJGSGIXAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)COC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


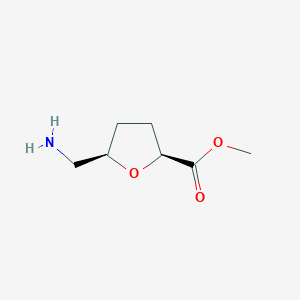

![(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol](/img/structure/B13581320.png)

![tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate](/img/structure/B13581328.png)


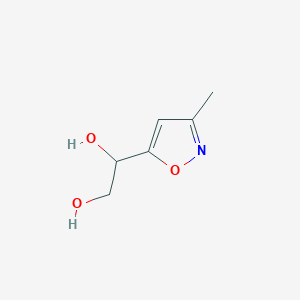

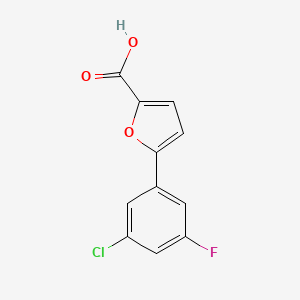
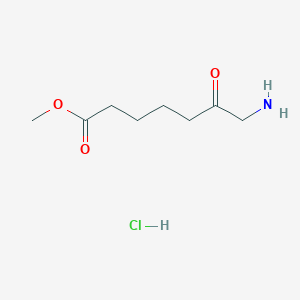
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B13581369.png)
